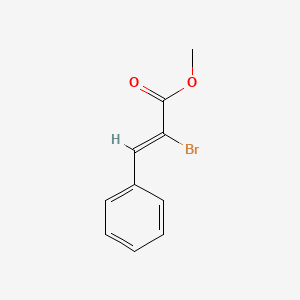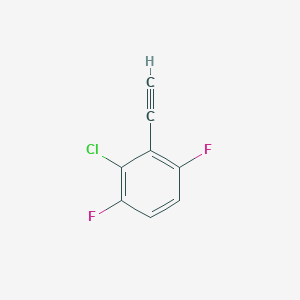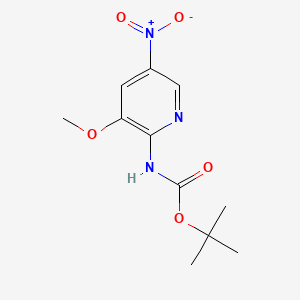
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H13N3O4 It is a derivative of pyridine, featuring a tert-butyl carbamate group and a methoxy-nitro substitution on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of 3-methoxy-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 3-amino-5-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Hydrolysis: tert-butylamine and 3-methoxy-5-nitropyridine.
科学的研究の応用
Chemistry: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activity, such as enzyme inhibition or receptor modulation .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is largely dependent on its specific applicationThe nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with target molecules, enhancing binding affinity .
類似化合物との比較
- tert-butyl (5-nitropyridin-3-yl)carbamate
- tert-butyl (4-bromobutyl)carbamate
- tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate
Uniqueness: tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate is unique due to the presence of both a methoxy and nitro group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for selective interactions with biological targets, setting it apart from other similar compounds .
特性
分子式 |
C11H15N3O5 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC名 |
tert-butyl N-(3-methoxy-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15N3O5/c1-11(2,3)19-10(15)13-9-8(18-4)5-7(6-12-9)14(16)17/h5-6H,1-4H3,(H,12,13,15) |
InChIキー |
QRYJZWACCJAXOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


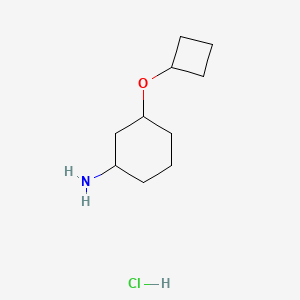
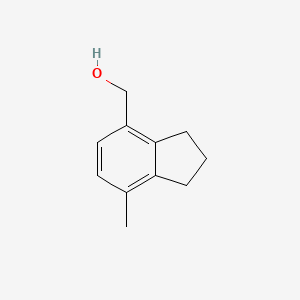
![2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13495702.png)
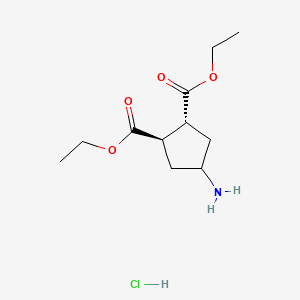
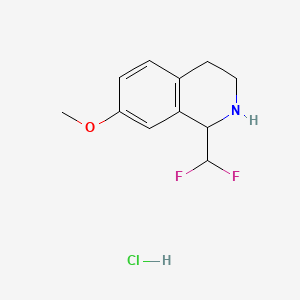
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
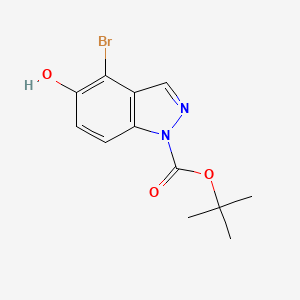
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
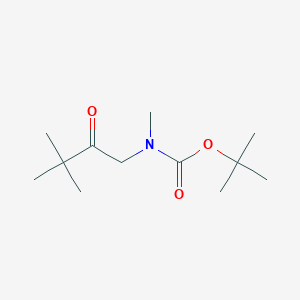
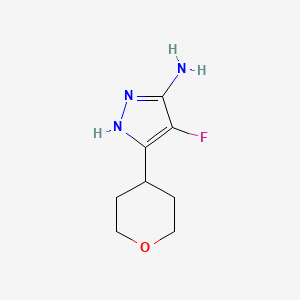
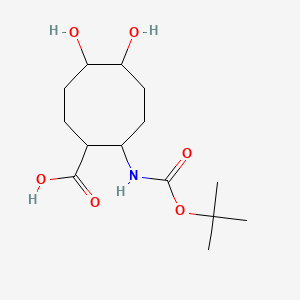
![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
